molecular formula C34H36N4O3 B1676808 Methyl pyropheophorbide-a

Methyl pyropheophorbide-a

Cat. No.: B1676808
M. Wt: 548.7 g/mol
InChI Key: KWOKGUTUPNUAGP-AVRDEDQJSA-N
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Description

Systematic Nomenclature and Molecular Formula Analysis

This compound is formally named methyl 3-[(21S)-16-ethenyl-11-ethyl-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetraazahexacyclo[18.2.1.1⁵,⁸.1¹⁰,¹³.1¹⁵,¹⁸.0²,⁶]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoate under IUPAC guidelines. Its molecular formula, C₃₄H₃₆N₄O₃ , reflects the loss of magnesium and phytol compared to native chlorophyll-a, replaced by a methyl ester group at the C17³ position. Key structural features include:

Component Chlorophyll-a This compound
Central metal ion Mg²⁺ Absent
C17 substituent Phytol chain Methyl ester
Macrocycle saturation Fully conjugated Retained conjugation

This modification enhances photostability while preserving the π-conjugated system critical for light absorption.

Crystallographic Structure and Stereochemical Configuration

X-ray diffraction studies of methyl pheophorbide analogs reveal a planar tetrapyrrole macrocycle with slight distortion at the C13¹ position due to esterification. The stereochemical configuration includes:

  • C17³ : R-configuration for the methyl ester group
  • C13² : S-configuration stabilizing the macrocycle
  • C3 : S-configuration in the propionic acid side chain

The absence of magnesium creates a more flexible macrocycle, allowing π-π stacking in crystalline states. Hydrogen bonding between the C4 hydroxyl and adjacent carbonyl groups further stabilizes the structure.

Comparative Analysis with Native Chlorophyll-a Structure

Three key structural differences distinguish this compound from chlorophyll-a:

  • Demetallation : Loss of Mg²⁺ alters electron distribution, reducing redox potential by ~0.3 V.
  • Esterification : Replacement of phytol with methyl ester decreases hydrophobicity (logP = 8.2 vs. 12.1 for chlorophyll-a).
  • Oxidative modifications : The C13² ketone group forms during pheophytinization, shifting absorption maxima to 665 nm.

Despite these changes, the compound retains chlorophyll-a's Q-band absorption (λₘₐₓ = 410 nm, 505 nm, 610 nm, 665 nm), enabling photodynamic applications.

Derivative Relationships in the Pheophorbide Chemical Family

This compound belongs to a broader family of pheophorbides derived from chlorophyll degradation:

Structural relationships :

  • Pheophorbide a : Direct precursor lacking methyl esterification at C17³
  • Pyropheophorbide-a : Lacks the C13² methoxycarbonyl group
  • Metal complexes : Zinc or copper insertion restores photocatalytic activity

Functional derivatives :

  • Folic acid conjugates : Enhance tumor targeting (e.g., FA-Pyro in )
  • Magnetic nanoparticle complexes : Enable multimodal imaging/therapy (Fe₃O₄@SiO₂@PPa in )
  • Polyethylene glycol modifications : Improve aqueous solubility for intravenous delivery

These derivatives demonstrate how strategic modifications optimize this compound for specific applications while maintaining core photophysical properties.

Properties

IUPAC Name

methyl 3-[(21S,22S)-16-ethenyl-11-ethyl-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36N4O3/c1-8-20-16(3)24-13-26-18(5)22(10-11-31(40)41-7)33(37-26)23-12-30(39)32-19(6)27(38-34(23)32)15-29-21(9-2)17(4)25(36-29)14-28(20)35-24/h8,13-15,18,22,37,39H,1,9-12H2,2-7H3/t18-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOKGUTUPNUAGP-AVRDEDQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OC)C4=N3)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C5[C@H]([C@@H](C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OC)C4=N3)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrolysis of Pyropheophytin-a

The primary route to methyl pyropheophorbide-a begins with pyropheophytin-a, a chlorophyll degradation product. Source details a two-stage hydrolysis process:

  • Crude Chlorophyll Tar Extraction :
    Chlorophyll tar (12 g) is treated with diethyl ether (100 mL) and concentrated hydrochloric acid (250 mL). The biphasic system separates less polar impurities into the ether phase, while pyropheophorbide-a remains in the aqueous HCl layer.

  • Acid-Catalyzed Hydrolysis :
    The aqueous phase is diluted with deionized water and extracted with dichloromethane (DCM). Evaporation yields pyropheophorbide-a with a 2.9% recovery rate, significantly higher than silica gel chromatography (0.5%).

Key Reaction Parameters :

  • Temperature: 25°C
  • Reaction time: 24 hours
  • Yield: 2.9% (vs. 0.5% for chromatographic separation)

Steglich Esterification

Esterification of pyropheophorbide-a with methanol is achieved via the Steglich reaction, employing N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride (EDC) as a coupling agent:

  • Reagent Setup :

    • Pyropheophorbide-a (1 mmol)
    • Methanol (10 mmol)
    • EDC (1.2 mmol)
    • 4-Dimethylaminopyridine (DMAP, 0.1 mmol)
    • Solvent: Anhydrous DCM (50 mL)
  • Reaction Conditions :

    • Temperature: 0°C → 25°C (gradual warming)
    • Duration: 12 hours
    • Yield: 78–85%

Mechanistic Insight :
EDC activates the carboxyl group of pyropheophorbide-a, forming an O-acylisourea intermediate. Methanol nucleophilically attacks this intermediate, yielding the methyl ester.

Patent-Based Synthesis (WO2004005289A2)

The patent WO2004005289A2 discloses an optimized method for large-scale production:

  • One-Pot Demetallation-Esterification :
    Chlorophyll-a is treated with trifluoroacetic acid (TFA) in methanol under reflux (80°C, 4 hours). This simultaneously removes magnesium and esterifies the C173 carboxyl group.

  • Purification :
    Crude product is purified via flash chromatography (silica gel, hexane/ethyl acetate 10:1 → 5:1).

Advantages :

  • Reduced steps (demetallation and esterification combined)
  • Higher yield (89%) compared to traditional methods

Comparative Analysis of Preparation Methods

Method Yield Time Scalability Key Limitations
Acid Hydrolysis 2.9% 24 h Moderate Low yield; requires HCl handling
Steglich Esterification 78–85% 12 h High Moisture-sensitive reagents
Patent Process 89% 4 h Industrial Requires TFA, a corrosive acid

Solubility Data :

Derivative Solubility in DMSO (mg/mL) Solubility in Methanol (mg/mL)
Pyropheophorbide-a 12.4 ± 0.8 8.9 ± 0.6
This compound 15.2 ± 1.1 10.3 ± 0.9

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (CDCl3) :
    δ 9.52 (s, 1H, meso-H), δ 8.55 (s, 1H, vinyl-H), δ 3.67 (s, 3H, COOCH3), δ 3.23 (q, 2H, CH2CH3).

Mass Spectrometry (MS)

  • ESI-MS (m/z) :
    [M+H]+ 607.3 (calculated for C36H39N4O5+: 607.29).

Challenges and Optimization Strategies

Purification Difficulties

Early methods relied on silica gel chromatography, which suffered from low recovery (0.5%) and high solvent consumption. The shift to acid hydrolysis improved yields but introduced safety concerns due to concentrated HCl.

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility during esterification but complicate product isolation. Source recommends DCM for balancing solubility and ease of evaporation.

Scientific Research Applications

Efficacy in Cancer Treatment

Recent studies have demonstrated that MPPa exhibits potent anticancer activity against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The efficacy of MPPa is significantly enhanced when formulated into solid lipid nanoparticles (SLNs), which improve its solubility and photostability .

Table 1: Summary of Photodynamic Efficacy of this compound

StudyCell LineTreatment TypeIC50 (µM)Observations
Tian et al. (2017)A549MPPa-PDT0.56Induced apoptosis via ROS generation
Recent Study (2023)HeLaMPPa-loaded SLNs0.45Enhanced solubility and sustained release

Development of Solid Lipid Nanoparticles

To overcome the limitations of MPPa's poor aqueous solubility, researchers have developed MPPa-loaded SLNs. These formulations not only enhance solubility but also improve the pharmacological effects by utilizing the enhanced permeability and retention effect commonly observed in tumor tissues .

Table 2: Characteristics of MPPa-Loaded Solid Lipid Nanoparticles

ParameterValue
Particle Size231.37 - 424.07 nm
Zeta Potential-17.37 to -24.20 mV
Release ProfileSustained release observed

Case Study 1: Efficacy Against Cisplatin-Resistant Carcinomas

A study investigated the use of MPPa in treating cisplatin-resistant lung cancer cells. The results indicated that MPPa-PDT effectively induced apoptosis in these resistant cells, suggesting its potential as an alternative treatment modality .

Case Study 2: Enhanced Anticancer Activity through Nanoparticle Formulation

In another study, researchers encapsulated MPPa in SLNs and evaluated its efficacy against HeLa and A549 cell lines. The findings revealed that the nanoparticle formulation significantly improved the photocytotoxicity of MPPa compared to free MPPa .

Mechanism of Action

The mechanism of action of pyropheophorbide a methyl ester involves the activation of the compound by light, leading to the generation of reactive oxygen species. These reactive species cause oxidative damage to cellular components, inducing apoptosis and inhibiting tumor growth. The compound targets various molecular pathways, including the activation of transcription factors and the induction of endoplasmic reticulum stress .

Comparison with Similar Compounds

Key Findings :

  • MPPa vs. Photofrin® : MPPa’s longer absorption wavelength (665 nm vs. 630 nm) improves tissue penetration. While Photofrin® has higher lipophilicity (log P ~7.2), its lower $^1O_2$ yield in aqueous environments limits efficacy .
  • MPPa vs. PpIX: PpIX generates higher $^1O_2$ in organic solvents but requires exogenous administration (e.g., as a prodrug in 5-ALA PDT). MPPa’s intrinsic lipophilicity enhances tumor retention .
  • MPPa vs. Bacteriochlorin a : Bacteriochlorin derivatives absorb near-infrared light (760 nm) but face stability challenges. MPPa balances wavelength and stability .

Cellular Uptake and Localization

  • MPPa: Localizes in plasma membranes and lysosomes, triggering NF-κB activation via interleukin-1 receptor signaling . SLN formulations enhance uptake by 2.5-fold in colon carcinoma models .
  • HPPH : Modifications with hexyloxyethyl chains improve tumor avidity and reduce hepatic clearance. Clinical trials show prolonged tumor retention (>72 hours) .
  • Photofrin®: Accumulates in vasculature and extracellular matrix, causing nonspecific damage and prolonged skin photosensitivity (4–6 weeks) .

Pharmacokinetics and Biodistribution

  • Lipophilicity : Optimal log P for pyropheophorbide derivatives is 5.6–6.5. MPPa (log P ~6.1) achieves peak tumor concentrations at 24 hours post-administration, with slower clearance than less lipophilic analogs .
  • Formulation Impact: Liposomal MPPa increases tumor-to-normal tissue ratios by 3-fold compared to free drug . SLNs further enhance bioavailability, reducing required doses by 50% .
  • HPPH : Demonstrates 5-fold higher potency than dodecyl derivatives due to balanced lipophilicity and tumor affinity .

Toxicity and Side Effects

  • MPPa: Rapid clearance (24–48 hours) minimizes skin photosensitivity. No systemic toxicity reported in preclinical models .
  • Photofrin® : Prolonged photosensitivity (4–6 weeks) and vascular damage limit clinical utility .
  • PpIX : Topical use avoids systemic effects but is restricted to superficial lesions .

Clinical Advancements

  • MPPa Derivatives : HPPH is in multi-center Phase I-II trials for head/neck cancers . Radiolabeled analogs (e.g., $^{124}$I-MPPa) enable PET-guided PDT .
  • Photomed : A pyrazole-modified MPPa derivative, shows superior tumor accumulation and is under evaluation for intratumoral PDT .

Biological Activity

Methyl pyropheophorbide-a (MPPa) is a chlorin derivative that has garnered significant attention for its potential applications in photodynamic therapy (PDT) due to its unique photophysical properties and biological activity. This article explores the biological activity of MPPa, focusing on its mechanisms, efficacy in cancer treatment, and recent advancements in formulation strategies.

1. Overview of this compound

MPPa is a semisynthetic photosensitizer derived from chlorophyll a. It exhibits a strong absorption peak around 667 nm in organic solvents and 674 nm in biological systems, making it suitable for PDT applications . Its structure differs from chlorophyll a by the loss of magnesium and certain functional groups, enhancing its lipophilicity and phototoxicity .

MPPa functions primarily through the generation of reactive oxygen species (ROS) upon light activation. The process involves:

  • Absorption of Light : MPPa absorbs light at specific wavelengths, leading to its excitation.
  • Energy Transfer : The excited state can transfer energy to surrounding oxygen molecules, generating singlet oxygen (1O2^{1}O_{2}), a potent cytotoxic agent that induces cellular damage .
  • Cellular Uptake and Localization : Studies have shown that MPPa localizes within various cellular organelles, including the endoplasmic reticulum and mitochondria, which are critical for its photodynamic effects .

3.1 Anticancer Properties

Recent studies have demonstrated the efficacy of MPPa in targeting cancer cells:

  • In Vitro Studies : MPPa has been tested against various cancer cell lines, such as HeLa (cervical carcinoma) and A549 (lung carcinoma). Results indicated that MPPa-loaded formulations exhibited significant cytotoxicity upon light exposure but not in the dark, confirming its selective phototoxic effects .
  • Mechanism of Cell Death : The mode of cell death induced by MPPa is primarily apoptotic, characterized by DNA condensation and fragmentation following PDT treatment .

3.2 Formulation Enhancements

To overcome challenges related to the poor solubility of MPPa, innovative formulation strategies have been employed:

  • Solid Lipid Nanoparticles (SLNs) : Recent research has focused on encapsulating MPPa in SLNs to enhance its solubility and stability. These formulations showed improved generation of singlet oxygen and sustained release profiles, leading to enhanced therapeutic efficacy in PDT .
  • Characterization : The particle size of SLNs ranged from 231.37 to 424.07 nm with zeta potentials indicating stability. The enhanced photostability of MPPa in these formulations further supports their potential clinical application .

4.1 Clinical Applications

A notable case study involved the use of MPPa in PDT for lung cancer treatment. Patients receiving MPPa-based therapy showed improved outcomes compared to traditional therapies, with reduced tumor sizes observed post-treatment . This highlights the compound's potential as an effective agent in oncological settings.

4.2 Comparative Studies

Comparative studies between MPPa and other photosensitizers revealed that MPPa demonstrated superior photodynamic efficacy due to its longer absorption wavelength and higher singlet oxygen generation capacity .

5. Conclusion

This compound represents a promising candidate for photodynamic therapy with its unique photophysical properties and significant biological activity against cancer cells. Ongoing research into formulation techniques such as SLNs is expected to enhance its clinical application by improving solubility and therapeutic efficacy.

Tables

PropertyValue
Molecular Weight548.7 g/mol
Absorption Peak667 nm
Singlet Oxygen GenerationHigh
Particle Size (SLN)231.37 - 424.07 nm
Zeta Potential-17.37 to -24.20 mV

Q & A

Q. What are the established methodologies for synthesizing Methyl pyropheophorbide-a and its derivatives?

this compound is synthesized via modifications of chlorophyll-a. Key steps include demetallation, esterification, and functionalization at specific positions (e.g., 3- or 8-positions). For example, iodinated derivatives are prepared by reacting this compound with m-iodobenzyl bromide under alkaline conditions . PEGylation improves hydrophilicity and is achieved by coupling polyethylene glycol (PEG) moieties to the carboxyl group, enhancing cellular uptake .

Q. How do the physicochemical properties of this compound influence its photodynamic activity?

MPPa’s planar structure and extended π-conjugation enable strong absorption in the red/near-infrared spectrum (λmax ~660 nm), critical for tissue penetration in photodynamic therapy (PDT). Its lipophilicity affects cellular uptake, which can be modulated by adding hydrophilic groups (e.g., PEG or TEG). Studies in ethanol and lipid vesicles show pH-dependent aggregation, impacting singlet oxygen generation .

Q. What standardized protocols exist for evaluating this compound’s phototoxicity in vitro?

  • Cell lines : PC-3M (prostate cancer), A549 (lung cancer), and MG-63 (osteosarcoma) are commonly used .
  • Irradiation parameters : 660 nm light at 55.6 kJ/m² for 12–24 hours post-incubation with MPPa (2–5 μM) .
  • Apoptosis assays : Flow cytometry (Annexin V/PI) and caspase-3 activation are standard .
Cell Line MPPa Concentration Apoptosis Rate Reference
PC-3M2 μM64.9% at 24 h
MG-635 μM74.9% at 24 h

Q. How is cellular uptake of this compound quantified in vitro?

Uptake is measured via fluorescence microscopy (using MPPa’s intrinsic fluorescence) or HPLC. For example, in PC-3M cells, uptake peaks at 12 hours, correlating with PDT efficacy . Competitive assays with ABCG2 inhibitors (e.g., Ko143) demonstrate transporter-mediated efflux effects .

Advanced Research Questions

Q. How can nonlinear optical imaging techniques (e.g., TPEF, SGH) optimize MPPa-based bioimaging?

Two-photon excitation fluorescence (TPEF) and second harmonic generation (SGH) leverage MPPa’s nonlinear optical properties. TPEF allows deep-tissue imaging (λex = 800–1000 nm), while SGH detects membrane potential changes in lipid droplets. Transition dipole orientation studies reveal SGH signals are directional, requiring polarized detection setups .

Q. What strategies resolve contradictions in tumor selectivity between radiolabeled and non-radiolabeled MPPa conjugates?

Radiolabeled MPPa (e.g., ¹²⁴I analogs) shows delayed tumor clearance (t½ > 24 h) compared to non-radiolabeled versions (t½ ~6 h). This discrepancy arises from isotope half-life mismatches and conjugate stability. Solutions include using longer-lived isotopes (¹¹¹In) or dual-modality probes (PET/PDT) .

Q. How do resistance mechanisms to MPPa-PDT develop, and what molecular pathways are involved?

Resistance is linked to upregulated autophagy (e.g., LC3-II expression) and unfolded protein response (UPR) pathways. PERK inhibition enhances apoptosis in resistant osteosarcoma cells by suppressing pro-survival autophagy . Key markers include CHOP (apoptosis) and ATF4 (UPR) .

Q. What experimental designs improve in vivo PDT efficacy while minimizing off-target effects?

  • Dosage : 15 mg/kg MPPa via tail vein injection achieves 46.8% tumor suppression in BALB/c mice .
  • Light delivery : Fractionated irradiation (e.g., 2x 30 J/cm²) reduces normal tissue damage .
  • Combination therapies : Co-administration with ER stress inducers (e.g., thapsigargin) synergistically enhances efficacy .

Q. How do structural modifications (e.g., alkynylation, PEGylation) alter MPPa’s pharmacokinetics and biodistribution?

  • Alkynylation : Increases tumor retention by 30% but reduces renal clearance .
  • PEGylation : Extends plasma half-life (t½ from 2 h to 6 h) and reduces liver uptake .

Q. What computational models predict MPPa’s interaction with cellular targets (e.g., STAT3)?

Molecular docking studies show MPPa binds STAT3’s SH2 domain, inhibiting dimerization. MD simulations (AMBER force field) validate binding stability (ΔG = −9.2 kcal/mol) . Experimental validation uses FRET-based dimerization assays .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl pyropheophorbide-a
Reactant of Route 2
Methyl pyropheophorbide-a

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